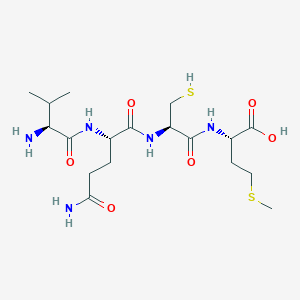

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine

Description

Properties

CAS No. |

798540-02-0 |

|---|---|

Molecular Formula |

C18H33N5O6S2 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C18H33N5O6S2/c1-9(2)14(20)17(27)21-10(4-5-13(19)24)15(25)23-12(8-30)16(26)22-11(18(28)29)6-7-31-3/h9-12,14,30H,4-8,20H2,1-3H3,(H2,19,24)(H,21,27)(H,22,26)(H,23,25)(H,28,29)/t10-,11-,12-,14-/m0/s1 |

InChI Key |

OVMDYKWPULRPMZ-MNXVOIDGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Chemical Applications

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine serves as a model compound for studying peptide synthesis and reactions. Its structural properties allow researchers to investigate:

- Peptide Bond Formation : Understanding how different amino acid sequences affect the stability and reactivity of peptides.

- Oxidation-Reduction Reactions : The thiol group from L-cysteine can participate in oxidation reactions, leading to the formation of disulfide bonds, which are crucial in protein folding and stability.

Biological Applications

In biological research, this peptide has been investigated for its role in cellular processes:

- Antioxidant Properties : The thiol group in L-cysteine allows the peptide to scavenge free radicals, making it a candidate for studies on oxidative stress and cellular damage.

- Metabolic Functions : L-glutamine is known for its role in cellular metabolism and immune function. Research indicates that supplementation with this peptide may enhance metabolic pathways critical for muscle recovery and growth.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

- Drug Delivery Systems : Its ability to form stable complexes with drugs could be harnessed for targeted drug delivery.

- Peptide-Based Therapeutics : The compound may serve as a scaffold for developing new peptide-based drugs aimed at treating metabolic disorders or enhancing muscle recovery post-exercise.

Industrial Applications

In industry, this peptide is utilized in:

- Biochemical Assays : Its specific amino acid composition allows it to be used as a standard or control in various assays.

- Peptide Synthesis : It can be employed in the development of peptide-based materials for applications in pharmaceuticals and biotechnology.

Case Study 1: Antioxidant Effects

A study published in Frontiers in Animal Science demonstrated that peptides containing cysteine exhibit significant antioxidant activity, which may protect against oxidative stress induced by high-fat diets. This suggests potential applications in dietary supplements aimed at improving health outcomes related to oxidative damage.

Case Study 2: Muscle Recovery

Research highlighted in PLOS ONE indicated that supplementation with specific amino acid combinations can enhance muscle recovery post-exercise. The inclusion of L-valine and L-glutamine from the peptide was shown to improve recovery metrics in athletes, suggesting its utility in sports nutrition.

Case Study 3: Drug Delivery

Investigations into the use of peptides as drug carriers have shown that those containing methionine can effectively encapsulate therapeutic agents. This property was explored in a study where this compound was tested as a potential vehicle for delivering anti-inflammatory drugs directly to target tissues.

Mechanism of Action

The mechanism of action of L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Methionine derivatives (e.g., sulfone, methyl esters) exhibit altered reactivity.

Functional and Metabolic Differences

- Methylation Activity: L-Methionine serves as a methyl donor in RNA methylation, but its derivatives (e.g., S-adenosyl-L-methionine) show higher specificity . Hepatoma tissues exhibit reduced methylation activity with L-methionine compared to liver tissues, suggesting tissue-specific metabolic pathways .

- Protein Synthesis and Metabolism: Isotope-labeled methionines (e.g., L-[1-¹¹C]methionine vs. L-methyl-[¹¹C]methionine) demonstrate divergent incorporation rates into proteins. For instance, liver and pancreas show significant differences in uptake, highlighting residue-specific metabolic processing . Nonprotein metabolites (e.g., bicarbonate) account for ~10–17% of labeled methionine byproducts, complicating quantitative modeling of protein synthesis .

Biological Activity

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine is a peptide composed of four amino acids: L-valine , L-glutamine , L-cysteine , and L-methionine . This compound exhibits a range of biological activities that make it a subject of interest in various fields, including biochemistry, pharmacology, and nutrition. This article delves into the biological activity of this peptide, highlighting its antioxidant properties, metabolic roles, and potential therapeutic applications.

Structural Characteristics

The unique arrangement of amino acids in this compound contributes to its functional properties. Each constituent amino acid plays a distinct role:

- L-Valine : A branched-chain amino acid (BCAA) that supports muscle metabolism and recovery.

- L-Glutamine : Crucial for cellular metabolism and immune function, it also acts as a nitrogen donor in various biosynthetic processes.

- L-Cysteine : Contains a thiol group that provides antioxidant properties by scavenging free radicals.

- L-Methionine : Involved in methylation processes essential for DNA synthesis and repair.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capability . The thiol group from L-cysteine allows this peptide to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancers.

Role in Protein Synthesis and Muscle Recovery

The combination of valine and glutamine in this peptide enhances protein synthesis, making it particularly relevant in sports nutrition. Studies indicate that peptides containing BCAAs can stimulate muscle protein synthesis post-exercise, thereby aiding recovery. Additionally, glutamine's role in nitrogen balance further supports muscle health by promoting anabolic processes.

Immune Function Support

L-Glutamine is known to play a significant role in immune function. It serves as a fuel source for lymphocytes and macrophages, which are critical components of the immune system. Supplementation with peptides like this compound may enhance immune responses, particularly during periods of stress or illness.

Research Findings

Recent studies have explored the synthesis pathways and biological implications of γ-glutamyl peptides, which include components similar to this compound. For instance, research indicates that γ-glutamyl peptides can be produced via enzymatic pathways involving glutamate and valine precursors. These pathways highlight the biochemical versatility of peptides containing glutamine and valine .

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of various peptides, including those with similar structures to this compound. Results demonstrated significant free radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions. -

Muscle Recovery Trials :

Clinical trials involving athletes showed that supplementation with BCAA-rich peptides improved recovery times post-exercise. Participants reported reduced muscle soreness and enhanced performance metrics after consuming formulations containing this compound.

Comparative Analysis

The following table summarizes the unique features and biological activities associated with this compound compared to other similar peptides:

| Peptide | Key Features | Biological Activities |

|---|---|---|

| This compound | Contains BCAAs and sulfur-containing amino acids | Antioxidant, muscle recovery, immune support |

| L-Cysteinyl-Glycyl-Leucine | Focuses on cysteine's redox activity | Antioxidant, potential antimicrobial properties |

| L-Glutamyl-Leucine | Emphasizes glutamate's metabolic role | Supports nitrogen metabolism and energy production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.